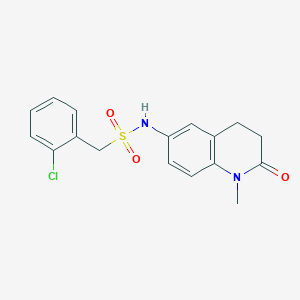

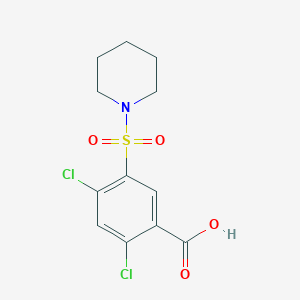

![molecular formula C23H18N2O2S B2929696 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 361159-26-4](/img/structure/B2929696.png)

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also has phenyl groups and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of different electron density due to the presence of the nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen atom in the phenoxy and acetamide groups .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The thiazole ring, for example, might be involved in reactions with electrophiles or nucleophiles. The phenyl groups and the acetamide group could also participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiazole ring, phenyl groups, and acetamide group could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a core structural resemblance to N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, such as the BPTES analog N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have demonstrated efficacy in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, suggesting a therapeutic potential in cancer treatment by targeting glutaminase activity (Shukla et al., 2012).

Anticancer Activities of Aryloxyacetamide Derivatives

The synthesis of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives has been explored, revealing compounds that show notable anticancer activity. This research underscores the potential of arylacetamide derivatives in developing new anticancer agents, offering insights into the structural features contributing to their efficacy (Tay, Yurttaş, & Demirayak, 2012).

Antibacterial and Nematicidal Activities

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been synthesized, showing significant antibacterial activities against various bacteria strains and nematicidal activity against Meloidogyne incognita. This research indicates the potential of phenylacetamide derivatives in the design of new antibacterial agents and nematicides, highlighting the role of the thiazole moiety in enhancing biological activity (Lu, Zhou, Wang, & Jin, 2020).

Hypoglycemic Activity of Thiazolidinedione Derivatives

The synthesis and evaluation of novel 2, 4-thiazolidinedione derivatives for their hypoglycemic activity in a rodent model of diabetes have been conducted. This research provides a foundation for the development of new treatments for diabetes, illustrating the potential of thiazolidinedione derivatives in managing blood glucose levels (Nikalje, Deshp, & Une, 2012).

Mécanisme D'action

Target of Action

Similar compounds have been known to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF in endothelial cells, primarily driving blood vessel formation, a process known as angiogenesis .

Mode of Action

This is a common mechanism for many drugs, especially those targeting enzymes or receptors .

Biochemical Pathways

VEGF signaling pathway . This pathway is crucial for angiogenesis, and its inhibition could lead to reduced blood vessel formation .

Pharmacokinetics

Similar compounds have been reported to have poor water solubility, which could affect their absorption and bioavailability .

Result of Action

If it indeed inhibits vegfr2, it could potentially lead to reduced angiogenesis, impacting the growth and spread of cancer cells .

Propriétés

IUPAC Name |

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c26-22(15-17-7-3-1-4-8-17)25-23-24-21(16-28-23)18-11-13-20(14-12-18)27-19-9-5-2-6-10-19/h1-14,16H,15H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUVNKKRVXJJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

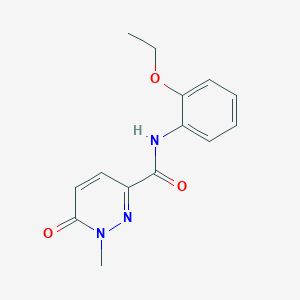

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)

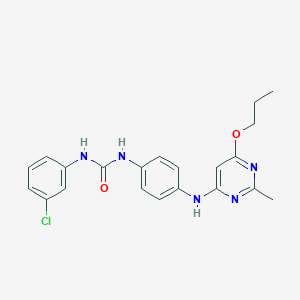

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)

![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)

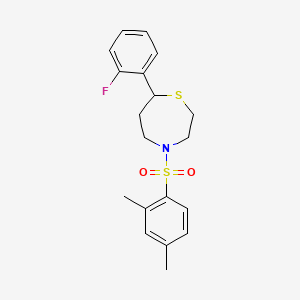

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)

![N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2929631.png)